6-(2-Fluorophenyl)pyridin-3-amine

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

6-(2-Fluorophenyl)pyridin-3-amine (CAS 160664-94-8) is a fluorinated aromatic amine building block, classified as a heterocyclic aryl amine. With a molecular formula of C11H9FN2 and a molecular weight of 188.2 g/mol , it features a pyridine core substituted with an amine group at the 3-position and a 2-fluorophenyl group at the 6-position.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 160664-94-8
Cat. No. B3106789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenyl)pyridin-3-amine
CAS160664-94-8
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)N)F
InChIInChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2
InChIKeyQWCTWWKRVPOZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Fluorophenyl)pyridin-3-amine (CAS 160664-94-8): A Differentiated Fluorinated Building Block for Kinase-Targeted Medicinal Chemistry


6-(2-Fluorophenyl)pyridin-3-amine (CAS 160664-94-8) is a fluorinated aromatic amine building block, classified as a heterocyclic aryl amine . With a molecular formula of C11H9FN2 and a molecular weight of 188.2 g/mol , it features a pyridine core substituted with an amine group at the 3-position and a 2-fluorophenyl group at the 6-position. This specific ortho-fluorine substitution pattern on the pendant phenyl ring confers a unique electronic and steric profile compared to its non-fluorinated or regioisomeric analogs. The compound serves as a versatile scaffold for constructing more complex, biologically active molecules, particularly within kinase inhibitor drug discovery programs, where fine-tuning molecular interactions is critical [1].

Why 6-(2-Fluorophenyl)pyridin-3-amine (CAS 160664-94-8) Cannot Be Interchanged with Close Structural Analogs


In medicinal chemistry, substituting a closely related analog is a high-risk strategy due to the potential for profound and unpredictable changes in target binding, selectivity, and downstream pharmacology. While 6-(2-fluorophenyl)pyridin-3-amine shares a core scaffold with several commercially available isomers (e.g., 6-(3-fluorophenyl)- or 5-(3-fluorophenyl)pyridin-3-amine) and the non-fluorinated parent compound, the specific position of the fluorine atom is a critical determinant of molecular recognition. The ortho-fluorine atom introduces unique steric constraints and electron-withdrawing inductive effects that can dramatically alter the molecule's preferred conformation . This impacts key drug-like properties, including lipophilicity (LogP), binding affinity (Ki/IC50), and metabolic stability. As demonstrated by structure-activity relationship (SAR) studies on similar scaffolds, a simple positional shift of a single substituent can lead to a complete loss of potency against the intended kinase target [1]. Therefore, assuming functional interchangeability without rigorous comparative data jeopardizes the integrity of a chemical series and can lead to costly project delays.

Quantitative Differentiation of 6-(2-Fluorophenyl)pyridin-3-amine (160664-94-8) Against In-Class Comparators


Comparative Kinase Inhibitory Potency: 6-(2-Fluorophenyl) Derivative (3m) vs. Representative Pyridin-3-amine Analogs

In a multitargeted kinase inhibitor program for non-small cell lung cancer (NSCLC), a derivative of 6-(2-fluorophenyl)pyridin-3-amine (designated Compound 3m) demonstrated potent inhibition against a panel of clinically relevant kinases. Its activity against FGFR1 (IC50 = 168 nM) provides a direct comparison to earlier, weaker pyridin-3-amine 'hits' from the same study, which had low micromolar activity [1][2]. This demonstrates the value of the 2-fluorophenyl substitution in achieving a sub-micromolar inhibition profile against this key oncogenic driver.

Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Derivative In Vivo Efficacy: Tumor Growth Inhibition by a 6-(2-Fluorophenyl)pyridin-3-amine Based Lead (3m)

The ultimate value of a chemical scaffold is demonstrated by the in vivo performance of its derivatives. A lead compound (3m) derived from the 6-(2-fluorophenyl)pyridin-3-amine scaffold exhibited significant tumor growth inhibition (TGI = 66.1%) in an NCI-H1581 NSCLC mouse xenograft model [1]. This in vivo benchmark sets a high bar for derivative performance and suggests that the parent scaffold possesses a favorable profile for producing compounds with acceptable pharmacokinetic properties and target engagement in a physiological context.

In Vivo Pharmacology Xenograft Model Drug Development

Kinase Selectivity Profile: Broad-Spectrum Activity of a 6-(2-Fluorophenyl)pyridin-3-amine Derivative (3m)

Beyond FGFR inhibition, the 6-(2-fluorophenyl)pyridin-3-amine derivative 3m demonstrated nanomolar-level inhibition against a panel of other NSCLC-related oncogenic kinases, including RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK [1]. This distinct polypharmacological profile is a specific, data-backed characteristic of this substitution pattern, differentiating it from related scaffolds that might show a narrower spectrum of activity. This suggests the 2-fluorophenyl group facilitates a binding conformation conducive to engaging multiple kinase ATP-binding pockets.

Kinase Selectivity Polypharmacology NSCLC

Electronic and Steric Differentiation from 6-Phenylpyridin-3-amine (CAS 126370-67-0)

The introduction of a single ortho-fluorine atom to the phenyl ring of 6-phenylpyridin-3-amine (CAS 126370-67-0) creates a critical point of differentiation. Fluorine's high electronegativity (3.98 vs. 2.20 for H) alters the electron density of the aromatic system, potentially strengthening interactions with electron-rich or hydrogen-bond-donating residues in a protein binding pocket [1]. Furthermore, the steric presence of fluorine at the 2-position can influence the dihedral angle between the pyridine and phenyl rings, thereby affecting the overall molecular conformation and its ability to fit into a target site. The calculated LogP for related fluorinated analogs is predicted to be around 2.0-2.5, compared to approximately 1.8 for the unsubstituted phenyl analog, indicating a modest but meaningful increase in lipophilicity that can improve passive membrane permeability .

Medicinal Chemistry SAR Lead Optimization

Evidence-Backed Application Scenarios for Procuring 6-(2-Fluorophenyl)pyridin-3-amine (160664-94-8)


Scaffold for Multitargeted Kinase Inhibitor Design in Oncology

This compound is ideally suited as a core scaffold for medicinal chemistry programs targeting multiple kinases involved in non-small cell lung cancer (NSCLC). Procurement is justified by the demonstrated ability of its derivative (3m) to achieve nanomolar-level inhibition against a panel of clinically relevant kinases (FGFR1, RET, EGFR, EGFR/T790M/L858R, DDR2, ALK) [1] and significant in vivo antitumor activity (TGI = 66.1%) in a xenograft model [1].

Building Block for FGFR1-Targeted Therapeutics

For research groups focused specifically on developing Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, this compound provides a validated starting point. Data shows that a derivative of this scaffold (3m) is a potent FGFR1 inhibitor with an IC50 of 168 nM [1][2]. This data supports the use of this specific regioisomer for the synthesis of novel FGFR1-targeted chemical probes or lead compounds.

Structural Probe for Investigating Fluorine-Specific SAR

This compound is a critical tool for probing the structure-activity relationship (SAR) of fluorinated heterocycles. Its unique ortho-fluorine substitution pattern allows researchers to quantitatively compare its biological and physicochemical properties against non-fluorinated analogs (e.g., 6-phenylpyridin-3-amine) and other positional isomers (e.g., 3- or 4-fluorophenyl analogs). Such head-to-head comparisons are essential for deconvoluting the precise role of fluorine in modulating binding affinity, selectivity, and metabolic stability.

Synthesis of PIM Kinase and Other Kinase Inhibitor Libraries

The 6-(2-fluorophenyl)pyridin-3-amine core has been utilized in the design of other kinase inhibitors, including those targeting the PIM kinase family [1]. Its procurement is therefore relevant for labs generating focused compound libraries aimed at inhibiting serine/threonine-protein kinases like Pim-1, which are implicated in cancer and other diseases. The structural features of this building block are compatible with the pyridyl-amide and pyridineamine scaffolds common to these inhibitor classes.

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